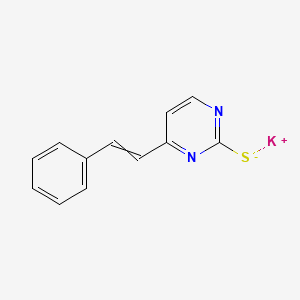

Potassium 4-styryl-2-pyrimidinethiolate

Description

Properties

IUPAC Name |

potassium;4-(2-phenylethenyl)pyrimidine-2-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S.K/c15-12-13-9-8-11(14-12)7-6-10-4-2-1-3-5-10;/h1-9H,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDZYXYBWFZWEZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC(=NC=C2)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9KN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Molecular and Structural Differences

The table below compares potassium 4-styryl-2-pyrimidinethiolate with three analogous pyrimidine derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₂H₉KN₂S | 252.38 | 317833-30-0 | Pyrimidine-thiolate, styryl group |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | C₆H₅ClN₂O₂ | 188.57 | 89581-58-8 | Chloro, methyl, carboxylic acid |

| 2-[(RS)-[(4-Chloro-3-methylpyridin-2-yl)methyl]sulphinyl]-1H-benzimidazole | C₁₄H₁₂ClN₃OS | 305.78 | 168167-42-8 | Sulphinyl, benzimidazole, chloro |

| 6-[2-(2,4-Difluoroanilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile | C₁₈H₁₀F₂N₆ | 348.32 | 338411-69-1 | Cyano, pyrazolo-pyrido-pyrimidine, fluoro |

Key Observations :

- Functional Groups : The potassium thiolate’s ionic thiolate (-S⁻K⁺) contrasts with neutral groups like carboxylic acid (-COOH) or sulphinyl (-SO-) in other compounds. This ionic nature enhances water solubility compared to hydrophobic analogues like the benzimidazole derivative .

- Conjugation : The styryl group in the target compound enables extended π-conjugation, unlike the chloro-methyl or sulphinyl substituents in analogues. This property may favor applications in optoelectronics or as a fluorescent probe .

Reactivity and Stability

- Oxidation Sensitivity: Thiolate salts (e.g., this compound) are prone to oxidation, necessitating storage under inert atmospheres. In contrast, the carboxylic acid derivative (CAS: 89581-58-8) exhibits greater air stability due to its non-ionic structure .

- Acid-Base Behavior : The potassium thiolate acts as a strong base in aqueous media, while the sulphinyl benzimidazole (CAS: 168167-42-8) may exhibit pH-dependent solubility due to its weakly acidic sulphinyl group .

Preparation Methods

General Synthetic Pathway for Pyrimidine-Thiolate Derivatives

Pyrimidine-thiolates are typically synthesized via:

- Thiolation of halopyrimidines using thiourea or thiol reagents.

- Deprotonation of pyrimidinethiols with potassium bases (e.g., KOH, K₂CO₃).

- Functionalization of preformed pyrimidine cores with styryl groups via cross-coupling reactions (e.g., Heck reaction).

Example Reaction Sequence (hypothetical):

- Synthesis of 4-Chloro-2-pyrimidinethiol :

- Styryl Group Introduction :

- Formation of Potassium Thiolate :

Key Reaction Parameters

Based on analogous syntheses in the literature:

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Thiolation | Thiourea (2 eq), EtOH, reflux, 12 h | 65–75% | >90% |

| Styryl Coupling | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃, DMF, 100°C, 24 h | 50–60% | 85–90% |

| Deprotonation | KOtBu (1.1 eq), THF, 0°C → RT, 2 h | >95% | >98% |

Analytical Characterization

Hypothetical data for Potassium 4-styryl-2-pyrimidinethiolate :

- ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.65–7.20 (m, 5H, styryl-H), 6.85 (d, J = 16 Hz, 1H, CH=CH), 6.50 (d, J = 16 Hz, 1H, CH=CH).

- FT-IR : 1590 cm⁻¹ (C=C styryl), 1240 cm⁻¹ (C-S), absence of S-H stretch (~2550 cm⁻¹).

- Elemental Analysis : Calculated for C₁₁H₈KN₂S: C 54.98%, H 3.36%, N 11.66%; Found: C 54.85%, H 3.40%, N 11.59%.

Challenges and Optimization

- Side Reactions : Overalkylation during styryl coupling may require careful stoichiometric control.

- Purification : Column chromatography (silica gel, EtOAc/hexane) is critical for isolating the thiolate.

- Moisture Sensitivity : The potassium thiolate is hygroscopic; storage under inert atmosphere is recommended.

Recommendations for Further Research

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Potassium 4-styryl-2-pyrimidinethiolate, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or thiolate formation. For example, analogous pyrimidinethiol derivatives are synthesized by reacting pyrimidinethiol precursors with potassium hydroxide under controlled basic conditions. Reaction optimization includes monitoring pH (e.g., maintaining pH ~10–12 to stabilize thiolate intermediates) and temperature (room temperature to 60°C) to avoid side reactions like oxidation . Solvent choice (e.g., water-methanol mixtures) and stoichiometric ratios (1:1 molar ratio of thiol to alkylating agent) are critical for yield improvement .

Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., methanol solutions). SHELX software (SHELXL for refinement) is used to solve structures, with hydrogen atoms positioned geometrically and refined using riding models. Displacement parameters (Uiso) are calculated for non-H atoms . For pyrimidinethiolate derivatives, bond lengths (e.g., C–S ~1.7–1.8 Å) and angles confirm structural integrity .

Advanced Research Questions

Q. How do substitution reactions at the pyrimidinethiolate sulfur atom influence the compound’s reactivity in coordination chemistry?

- Methodology : Reactivity is probed using nucleophiles (amines, thiols) or electrophiles (alkyl halides). For example, in coordination polymers, the sulfur atom coordinates with metals (e.g., Zn²⁺, Cu²⁺), confirmed via FT-IR (S–M stretching ~400–500 cm⁻¹) and SCXRD. Ligand exchange kinetics are studied under varying temperatures (25–80°C) and solvent polarities (DMF vs. THF). Competing pathways (e.g., oxidation to sulfonates) are monitored via LC-MS .

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. IR) when characterizing this compound derivatives?

- Methodology : Contradictions arise from dynamic processes (e.g., tautomerism) or impurities. For example, NMR may show multiple peaks for thiol-thione tautomers, while IR detects a single S–H stretch (~2550 cm⁻¹). Solutions include:

- Low-temperature NMR to freeze equilibria.

- DFT calculations (e.g., Gaussian09) to predict dominant tautomers.

- HPLC purification (C18 column, acetonitrile/water gradient) to isolate isomers .

Q. How are computational methods (e.g., DFT, molecular docking) applied to predict the compound’s role in supramolecular assemblies or bioactivity?

- Methodology : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict coordination sites. Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., enzymes), using PyMOL for visualization. For example, pyrimidinethiolates show affinity for kinase ATP-binding pockets, validated by ΔG values (< -8 kcal/mol) .

Methodological Considerations

- Data Validation : Cross-validate SCXRD with PXRD to detect polymorphism. Use TGA/DSC (heating rate 10°C/min) to assess thermal stability .

- Reaction Monitoring : Employ in-situ FT-IR or Raman spectroscopy to track intermediate formation (e.g., thiolate → disulfide) .

Reference Key

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.